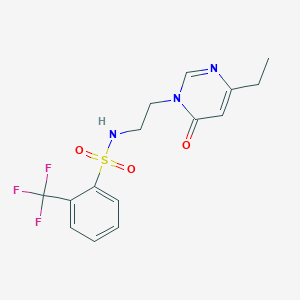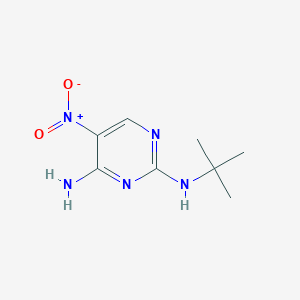
N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine is an organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a tert-butyl group at the N2 position and a nitro group at the 5 position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the tert-butyl group. One common method involves the reaction of 2,4-diaminopyrimidine with tert-butyl nitrite in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C. The nitration step can be achieved using nitric acid or a nitrating agent like nitronium tetrafluoroborate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group at the 5 position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides (e.g., chlorine, bromine), alkoxides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkoxylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of enzyme inhibitors or receptor antagonists.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound may act as drug candidates for treating various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with biological pathways in plants and pests.
Mecanismo De Acción
The mechanism of action of N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:
2,4-Diaminopyrimidine: Lacks the tert-butyl and nitro groups, making it less sterically hindered and potentially less reactive.
5-Nitro-2,4-diaminopyrimidine: Similar in structure but without the tert-butyl group, which may affect its solubility and binding properties.
N2-(tert-butyl)-2,4-diaminopyrimidine: Lacks the nitro group, which may reduce its potential for redox reactions and biological activity.
The uniqueness of this compound lies in the combination of the tert-butyl and nitro groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-N-tert-butyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-8(2,3)12-7-10-4-5(13(14)15)6(9)11-7/h4H,1-3H3,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSWHSQGZPUBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=C(C(=N1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
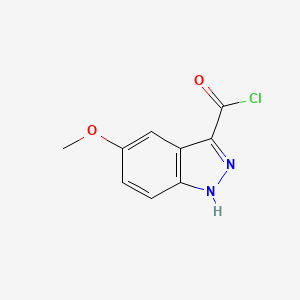
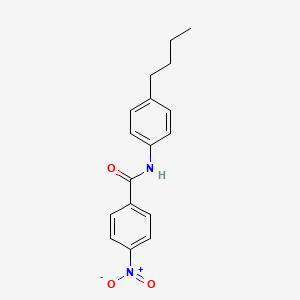
![4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B2862557.png)
![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2862559.png)
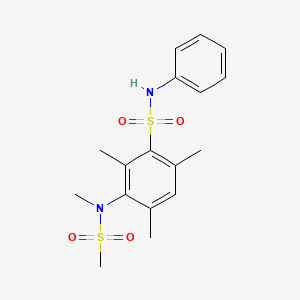
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)
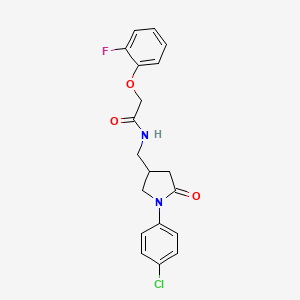
![2-(acetylsulfanyl)-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2862563.png)
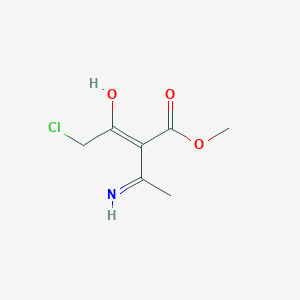
![2-(phenylformamido)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B2862566.png)
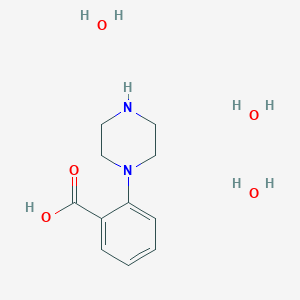
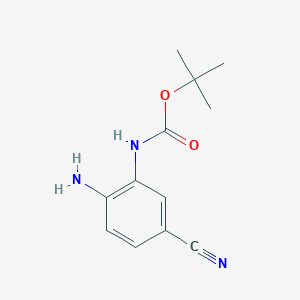
![(2E)-3-[1-(2-cyanoethyl)-1H-indol-3-yl]acrylic acid](/img/structure/B2862570.png)
